Surangin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28319-38-2 |
|---|---|
Molecular Formula |
C29H38O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-8-(2-methylbutanoyl)-2-oxochromen-4-yl]propyl acetate |
InChI |
InChI=1S/C29H38O7/c1-8-18(6)26(32)25-28(34)20(14-13-17(5)12-10-11-16(3)4)27(33)24-21(15-23(31)36-29(24)25)22(9-2)35-19(7)30/h11,13,15,18,22,33-34H,8-10,12,14H2,1-7H3/b17-13+ |
InChI Key |
UTENTZJIWUVVPY-GHRIWEEISA-N |
SMILES |
CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)OC(=O)C)O)CC=C(C)CCC=C(C)C)O |
Isomeric SMILES |
CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)OC(=O)C)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)OC(=O)C)O)CC=C(C)CCC=C(C)C)O |
Synonyms |
surangin B |
Origin of Product |
United States |
Isolation and Origin of Surangin B
Botanical Sources of Surangin B
Research has identified several plant species as natural reservoirs of this compound. The most prominent among these are members of the family Calophyllaceae (formerly Guttiferae), which are tropical evergreen trees.
Mammea longifolia, a species with several synonyms including Ochrocarpus longifolius and Mammea suriga, is a well-documented primary source of this compound. nih.goveasyayurveda.com This plant is an evergreen tree that grows abundantly in the Western Ghats of India and is known in folk medicine. amazonaws.com
Initial studies successfully isolated two novel coumarins, designated Surangin A and this compound, from Mammea longifolia. capes.gov.brconnectjournals.com Specifically, the roots and root bark of the plant have been shown to contain these compounds, along with others like taraxerol. easyayurveda.comamazonaws.comnih.govresearchgate.net Further investigations into the stem bark of M. longifolia also revealed the presence of other related coumarins, such as Surangin C. nih.govresearchgate.net The flowers of Ochrocarpus longifolius are also noted as a source from which this compound has been isolated. nih.govresearchgate.net
Mammea siamensis, a small evergreen tree distributed in Thailand, Laos, Cambodia, Vietnam, and Myanmar, is another significant botanical source of this compound. frontiersin.org Various parts of this plant, including the flowers, seeds, and bark, have been found to contain this coumarin (B35378). frontiersin.orgresearchgate.net
Studies focusing on the flowers of M. siamensis have identified this compound as one of numerous coumarin constituents. frontiersin.orgnih.govnih.gov In one investigation, this compound was isolated from a methanol (B129727) extract of the flowers and identified as a bioactive compound with insecticidal properties. academicjournals.org Research on the bark of M. siamensis collected in Vietnam also led to the isolation of this compound, alongside Surangin C and other compounds. researchgate.net
Mammea longifolia (Syn. Ochrocarpus longifolius, Mammea suriga) as a Primary Source
Extraction and Purification Methodologies
The isolation of this compound from its botanical sources is a multi-step process that begins with extraction to separate the crude phytochemicals from the plant matrix, followed by chromatographic techniques to purify the target compound.
Solvent extraction is the initial and crucial step for obtaining this compound from plant materials. The choice of solvent is critical as it influences the yield and composition of the extracted phytochemicals. researchgate.net The process typically involves macerating or exhaustively extracting the dried and powdered plant material (e.g., root bark, flowers) with one or more organic solvents. nih.govsemanticscholar.org
For instance, the root bark of Mammea suriga has been extracted with a variety of solvents, including petroleum ether, chloroform, ethyl acetate (B1210297), and ethanol, each yielding a different profile of secondary metabolites. nih.govresearchgate.net The yield of the extract varies depending on the polarity of the solvent used. researchgate.net
In the case of M. siamensis flowers, a common procedure involves extraction with methanol (MeOH) under reflux. frontiersin.org The resulting crude methanol extract is then typically partitioned between an ethyl acetate (EtOAc) and water mixture to separate compounds based on their polarity, with the coumarins concentrating in the ethyl acetate fraction. frontiersin.orgnih.gov The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract for further purification. academicjournals.orgsemanticscholar.org
Table 1: Extraction Yields from Mammea suriga Root Bark Using Different Solvents Data sourced from Poojary et al. (2015). researchgate.net
| Solvent | Extraction Yield (%) | Color and Consistency |
|---|---|---|
| Petroleum ether | 7.4 | Yellowish gum |
| Chloroform | 8.8 | Reddish gum |
| Ethyl acetate | 9.3 | Reddish gum |
| Ethanol | 11.5 | Reddish semisolid |
Following solvent extraction, the crude extract, which is a complex mixture of compounds, undergoes chromatographic separation to isolate this compound in a pure form. jackwestin.com Chromatography works by passing the mixture (the mobile phase) through a stationary phase, separating the components based on their differing affinities for the two phases. jackwestin.comspcmc.ac.in
Column Chromatography (CC) is the most widely used technique for the purification of this compound. frontiersin.org The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel (for normal-phase chromatography) or a modified silica like ODS (octadecylsilane) for reversed-phase chromatography. frontiersin.orglibretexts.org
A solvent or a mixture of solvents (the eluent) is then passed through the column. Compounds separate into bands as they travel down the column at different rates. libretexts.org Researchers collect different fractions as the eluent exits the column and analyze them, often using Thin-Layer Chromatography (TLC), to identify which fractions contain the desired compound. semanticscholar.org
For the isolation of this compound, a typical process involves subjecting the ethyl acetate-soluble fraction of a plant extract to normal-phase silica gel column chromatography. frontiersin.org The column is eluted with a gradient system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. frontiersin.org Fractions containing this compound are then combined and may be subjected to further purification steps. frontiersin.orgsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step to obtain highly pure this compound. frontiersin.org This technique uses high pressure to pass the solvent through a column packed with smaller particles, providing higher resolution and faster separation times compared to conventional column chromatography. frontiersin.org For example, reversed-phase HPLC using a Cosmosil 5C₁₈-MS-II column with a mobile phase of methanol and aqueous acetic acid has been successfully used to purify this compound. frontiersin.org
Table 2: Summary of Chromatographic Methods Used in this compound Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent System) | Source Plant Part | Reference |
|---|---|---|---|---|
| Column Chromatography (CC) | Silica Gel | n-hexane–EtOAc (gradient) | M. siamensis flowers | frontiersin.org |
| Vacuum Liquid Chromatography (VCC) | Silica Gel | EtOAc–hexane (gradient) followed by MeOH-EtOAc (gradient) | M. siamensis (various parts) | semanticscholar.org |
| Gel Filtration Chromatography | Sephadex LH-20 | Not specified | M. siamensis twigs | semanticscholar.org |
Structural Elucidation of Surangin B
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental to structural elucidation, with each method providing unique and complementary information about the molecule's composition and architecture.
Ultraviolet (UV) spectroscopy is instrumental in identifying chromophores, which are the parts of a molecule responsible for absorbing light. The UV spectrum of Surangin B showcases the presence of a highly conjugated coumarin (B35378) system. libretexts.orgeopcw.com The extended system of π-electrons within the coumarin nucleus and its substituents gives rise to characteristic absorption bands. While specific λmax values are dependent on the solvent used, the patterns are indicative of the coumarin core, a key structural feature of this compound. libretexts.orguomustansiriyah.edu.iq The analysis of these absorptions helps to confirm the nature of the conjugated π-electron system within the molecule. libretexts.org
Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. copbela.org The IR spectrum of this compound reveals several characteristic absorption bands that confirm the presence of its key functional moieties. eopcw.com Analysis has identified prominent peaks corresponding to a hydroxyl group, a δ-lactone, a hydrogen-bonded acyl group, an aromatic ring, and an acetate (B1210297) group, which are all integral components of the this compound structure.
| Functional Group | Absorption Band (cm⁻¹) | Vibration Type |
|---|---|---|
| Hydroxyl (-OH) | ~3400 (broad) | O-H Stretching |
| δ-Lactone (in coumarin ring) | ~1743 | C=O Stretching |
| Hydrogen-bonded Acyl Group | ~1594 | C=O Stretching |
| Aromatic Ring | ~1560 | C=C Stretching |
| Acetate Group | ~1231 | C-O Stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR have been essential in the definitive structural assignment of this compound. eopcw.commdpi.com These techniques, often enhanced by two-dimensional experiments like COSY, HSQC, and HMBC, allow for the unambiguous assignment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum provides detailed information about the chemical environment of protons, their multiplicity, and their proximity to other protons. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, including quaternary carbons, and providing insight into their electronic environment.
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| 3 | 6.28 (d, 1.2) | ~115-120 |
| OH-5 | - | - |
| C-6 | - | ~105-110 |
| C-7 | - | ~160-165 |
| C-8 | - | ~100-105 |
| C=O (lactone) | - | ~160-165 |
| C=O (acyl) | - | ~205-210 |
| C=O (acetate) | - | ~170 |
*Note: NMR data can vary slightly based on solvent and experimental conditions. The table presents representative values for key structural components.
Mass spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern, which helps in determining its molecular weight and formula. lcms.cz For this compound, high-resolution mass spectrometry (HRMS) has been particularly vital. researchgate.net HRMS measures the mass-to-charge ratio with extremely high precision, allowing for the determination of the exact molecular formula. chromatographyonline.commeasurlabs.com
The molecular formula of this compound has been established as C₂₉H₃₈O₇. HRMS analysis provides an exact mass that corresponds to this formula, confirming the elemental composition. Analysis of the fragmentation patterns in the mass spectrum further supports the proposed structure by showing the loss of specific molecular fragments, which aligns with the known functional groups and substituents of the coumarin core.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₉H₃₈O₇ |
| Molecular Weight (Nominal) | 498 g/mol |
| Exact Mass (HRMS) | 498.26175 Da |
Stereochemical Assignments and Conformational Analysis
Stereochemistry defines the three-dimensional arrangement of atoms and is crucial for understanding a molecule's biological activity. libretexts.orguou.ac.in this compound possesses multiple chiral centers, making its stereochemical elucidation a complex but essential task. quimicaorganica.orgucsd.edupharmacy180.com
Synthetic Approaches to Surangin B and Analogues
Total Synthesis Pathways of Surangin B
While the search results mention the isolation and structural elucidation of Surangin A and this compound from Mammea longifolia, and studies on their insecticidal activity, detailed total synthesis pathways for this compound itself are not explicitly described in the provided snippets researchgate.netupenn.edugla.ac.uk. However, one search result refers to a publication titled "Synthesis of the Insecticidal 1'-Acetoxy-Mammeins and this compound" by Crombie, Jones, and Palmer in 1985, indicating that synthetic routes to this compound have been developed lboro.ac.ukbioorganica.com.uanih.govcmu.ac.th. Another publication by the same authors in 1985 is titled "Synthesis of Mammeins and Surangin A" lboro.ac.uk. These references suggest early synthetic work on this compound, likely involving strategies to assemble the complex coumarin (B35378) core and append the characteristic side chains and functionalities.
Synthesis of Structurally Related Coumarins and Analogues
The synthesis of coumarin analogues structurally related to this compound often involves established coumarin synthesis methodologies, with modifications to incorporate specific substituents like prenyl or geranyl groups, or variations in the oxygenation pattern. Several general methods are employed for the synthesis of coumarin derivatives, including Pechmann, Knoevenagel, Perkin, Wittig, and Reformatsky reactions, as well as Claisen rearrangement chemmethod.comprimescholars.comnih.goveurekaselect.comresearchgate.netscielo.org.za.
Specific examples of synthesizing coumarin analogues include the nitration of coumarin derivatives to yield nitro isomers, as demonstrated in the synthesis of nitro coumarins by varying nitric acid concentration and reaction temperature chemmethod.com. Another approach involves the reaction of o-acetyloxy benzoic acid with thionyl chloride, followed by reaction with ethyl acetoacetate (B1235776) to yield 4-hydroxycoumarin, a key intermediate for various coumarin derivatives scielo.org.za. Subsequent reactions with substituted pyrazolones and thiazoles can lead to coumarin derivatives containing these heterocyclic rings scielo.org.za.
The introduction of prenyl or geranyl groups, which are characteristic features of this compound and related natural coumarins, can be challenging. Direct prenylation of phenols, precursors to coumarins, is noted as a difficult problem bioorganica.com.ua. However, prenylation of coumarins and chromones has been achieved using prenyl or geranyl halides, 2-methyl-3-butene-2-ol, and enzyme-catalyzed methods bioorganica.com.ua. The synthesis of prenylated homoisoflavonoid-coumarin hybrids has also been reported through cascade reactions involving coumarin Mannich bases bioorganica.com.ua.
Structurally related halogenated coumarin analogues have also been synthesized for biological evaluation, highlighting the ability to modify the coumarin core with different substituents nih.gov.
Development of Novel Synthetic Methodologies for Coumarin Scaffolds
Ongoing research focuses on developing novel and efficient synthetic methodologies for constructing the coumarin scaffold, often with an emphasis on green chemistry principles and improved reaction conditions frontiersin.orgscielo.brbenthamdirect.com. Traditional methods can sometimes involve toxic catalysts, long reaction times, and produce undesirable by-products benthamdirect.com.
Recent advancements in coumarin synthesis include the use of new catalysts, green reaction conditions, and techniques such as microwaves and ultrasounds frontiersin.orgscielo.brbenthamdirect.com. For instance, microwave irradiation has been shown to be effective in promoting and simplifying condensation reactions for coumarin synthesis, both in solvent and under solvent-free conditions primescholars.comscielo.br. Ultrasound irradiation has also been utilized to achieve higher yields and shorter reaction times in Knoevenagel condensation reactions for coumarin synthesis compared to traditional heating methods nih.gov.
Novel methodologies reported include multicomponent reactions for synthesizing fused polyheterocyclic chromeno spiro-pyrrolidine oxindoles via 1,3-dipolar cycloaddition catalyzed by Graphene Oxide frontiersin.org. Another method involves a three-component reaction for synthesizing novel 3-heteroaryl-coumarins using ultrasonic irradiation and eco-friendly catalysts like chitosan-grafted poly (vinylpyridine) frontiersin.org. Green methods for the synthesis of coumarin-3-carboxylic acids using solvents derived from natural products like vegetable juices and waste waters have also been explored nih.gov. Solvent-free Knoevenagel condensation using magnetically recoverable nanocatalysts under ultrasound irradiation represents another green approach to synthesizing 3-substituted coumarins nih.goveurekaselect.comresearchgate.net.
These developments in synthetic methodologies aim to provide more efficient, environmentally friendly, and versatile routes to access the coumarin core and its diverse derivatives, facilitating the synthesis of complex structures like this compound and its analogues.
Biosynthetic Investigations of Surangin B
Proposed Biosynthetic Pathways for Coumarins in Mammea Species
The biosynthesis of coumarins, including surangin B, originates from the phenylpropanoid pathway. frontiersin.orgimpactfactor.org This fundamental metabolic route begins with the amino acid phenylalanine, which is synthesized via the shikimate pathway. frontiersin.org A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) sequentially produce cinnamic acid, p-coumaric acid, and p-coumarate-CoA. frontiersin.orgfrontiersin.org These molecules serve as central precursors for a wide array of secondary metabolites. frontiersin.org
The formation of the characteristic coumarin (B35378) core, a benzo-α-pyrone structure, is a critical branching point from the general phenylpropanoid pathway. mdpi.com It is proposed that the biosynthesis of pyranocoumarins, a class to which this compound belongs, initiates from a coumarin characteristic of the Mammea genus, surangin C. researchgate.net The structural diversity of coumarins arises from various modifications such as prenylation, hydroxylation, and methoxylation, which are catalyzed by a host of specific enzymes. mdpi.com In Mammea species, the presence of 4-phenyl, 4-propyl, and 4-pentyl substituted coumarins suggests a versatile enzymatic machinery capable of utilizing different starter units for the Pechmann condensation, a key reaction in the synthesis of many coumarins. rsc.org
Precursors and Enzymatic Transformations in this compound Biosynthesis
The biosynthesis of this compound involves a "triple" pathway, incorporating precursors from the acetate (B1210297), shikimate, and mevalonate (B85504) pathways. bioorganica.com.ua The core coumarin structure is derived from the shikimate pathway via phenylalanine. frontiersin.orgbioorganica.com.ua The alkyl and acyl groups found in complex coumarins like this compound are typically derived from the acetate pathway, while the prenyl or geranyl side chains are products of the mevalonate pathway. bioorganica.com.ua
Key enzymatic transformations are crucial for the construction of the final this compound molecule. Prenyltransferases (PTs) are responsible for attaching isoprenyl units to the coumarin scaffold. frontiersin.org Specifically, the geranyl group at the C-6 position of this compound is installed by a geranyltransferase. gla.ac.uk Further modifications are carried out by cytochrome P450 monooxygenases, which are known to be involved in the hydroxylation and cyclization reactions that create the diverse range of coumarins found in Mammea species. impactfactor.org The synthesis of the mammea cyclo D (chromeno) coumarins, for instance, involves the reaction of acylcoumarins with 1,1-dimethoxy-3-methylbutan-3-ol, highlighting the complex chemical transformations that occur. rsc.org
Genetic and Transcriptomic Approaches to Elucidate Biosynthetic Routes
Modern molecular techniques are beginning to shed light on the genetic underpinnings of coumarin biosynthesis. Transcriptomic analysis, which involves sequencing the RNA of an organism, has become a powerful tool for identifying genes involved in specific metabolic pathways. plos.orgnih.gov By analyzing the gene expression profiles in tissues where coumarins are actively produced, researchers can identify candidate genes encoding the enzymes responsible for their biosynthesis. plos.org
For example, transcriptomic studies in various medicinal plants have successfully identified genes for PAL, C4H, 4CL, and various cytochrome P450s and prenyltransferases involved in the biosynthesis of coumarin derivatives. frontiersin.orgfrontiersin.orgresearchgate.net In the context of Mammea species, a transcriptomic analysis could reveal the specific enzymes responsible for the unique 4-alkylation and geranylation of this compound. By correlating gene expression patterns with the accumulation of specific coumarins, it is possible to build a more complete picture of the biosynthetic network. plos.orgnih.gov Such studies are crucial for understanding the regulation of this compound production and for potentially engineering its synthesis in microbial or plant-based systems. impactfactor.org
Mechanistic Studies of Biological Activities of Surangin B
Insecticidal Activity Mechanisms
The insecticidal properties of Surangin B, a coumarin (B35378) isolated from plants like Mammea siamensis, are attributed to a multi-faceted mode of action targeting crucial physiological and neurological processes in insects. scielo.bracademicjournals.org The primary mechanism identified is the disruption of energy metabolism through mitochondrial blockade, leading to paralysis and death. scielo.brresearchgate.net
A significant aspect of this compound's insecticidal action is the disruption of bioenergy in muscle and nerve tissues. scielo.br This is achieved by interfering with mitochondrial respiration, the cellular process responsible for generating the majority of ATP, the energy currency of the cell. wikipedia.orgelifesciences.org Studies have shown that this compound directly impacts the efficiency of the electron transport chain (ETC), leading to a critical failure in energy supply. researchgate.netacs.org
In experiments with crickets topically dosed with this compound, a notable reduction in whole-body ATP levels was observed. researchgate.net This depletion of ATP stores is a direct consequence of the compound's effect on mitochondria and is considered a key factor in the onset of paralysis seen in poisoned insects. scielo.brresearchgate.net General anesthetics have been shown to cause a similar reduction in cellular ATP levels by inducing mitochondrial dysfunction. plos.org
Table 1: Effects of this compound on Mitochondrial Respiration in Blowfly Flight Muscle
| Parameter | Observation | Substrate | IC₅₀ Value | Reference |
|---|---|---|---|---|
| State 3 Respiration (ADP-driven) | Inhibition | Proline | 40 nM | researchgate.net |
| State 3 Respiration (ADP-driven) | Effective Blocker | Succinate | Not specified | researchgate.net |
| Uncoupler-Stimulated Respiration | Effective Blocker | Succinate | Not specified | researchgate.net |
| State 4 Respiration | Blocked | Not specified | Not specified | researchgate.net |
The electron transport chain, located in the inner mitochondrial membrane, consists of a series of protein complexes (I, II, III, and IV) that transfer electrons to generate a proton gradient, which in turn drives ATP synthesis. wikipedia.orglibretexts.orgmdpi.com Inhibitors of the ETC disrupt this process, leading to reduced ATP production and increased oxidative stress. patsnap.com
Beyond its metabolic effects, this compound also acts as a neurotoxin by inducing a massive release of neurotransmitters from presynaptic nerve terminals. researchgate.net Neurotransmitter release is a tightly regulated, calcium-dependent process essential for synaptic communication. nih.govslideshare.net
In experiments using cricket synaptosomes (isolated nerve terminals), this compound was shown to markedly stimulate neurotransmitter release, with an EC₅₀ of 3 μM. researchgate.net A key finding is that this effect was not prevented by tetrodotoxin, a blocker of voltage-gated sodium channels, indicating the mechanism is independent of action potentials. researchgate.net Furthermore, the compound's effect was enhanced in a calcium-free saline solution. researchgate.net This suggests that this compound triggers neurotransmitter release through a mechanism that does not rely on the typical influx of extracellular calcium, possibly by mobilizing intracellular calcium stores or directly interacting with the vesicle fusion machinery. researchgate.netnih.gov This uncontrolled and massive release of neurotransmitters can lead to an irreversible loss of postsynaptic sensitivity, contributing significantly to the paralysis observed in insects treated with the compound. researchgate.net
Research into the broader class of coumarin compounds suggests other potential neurological targets for this compound. researchgate.net Homology modeling and docking studies have indicated that coumarins and other terpene chemicals may inhibit acetylcholinesterase (AChE) and block octopamine (B1677172) receptors, both of which are critical for insect nervous system function. researchgate.netsemanticscholar.org
Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating its signal. tmc.edu Inhibition of AChE leads to an accumulation of acetylcholine, causing hyperexcitation of the nervous system, paralysis, and death.
Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, playing roles in various behaviors and physiological processes. researchgate.netnih.govfrontiersin.org Octopamine receptors are G protein-coupled receptors that, upon activation, can trigger second messenger cascades involving cAMP and intracellular calcium. nih.govmdpi.com Blocking these receptors would disrupt these vital signaling pathways. researchgate.net While direct evidence for this compound's interaction with these specific targets is still being investigated, the activity of related compounds suggests this as a plausible secondary mechanism for its insecticidal effects. researchgate.net
This compound demonstrates potent antifeedant properties, deterring insects from feeding. scielo.bracademicjournals.org This action is directed at the insect's taste cells, where the compound provides an unpalatable taste, leading to feeding inhibition through sensory perception. journalspress.com
Table 2: Antifeedant Activity of this compound against 3rd Instar P. xylostella Larvae
| Compound | Concentration (mg/mL) | Damaged Leaf Area (%) | Reference |
|---|---|---|---|
| This compound | 0.5 | 0.83 | academicjournals.org |
| 1.0 | 0.14 | academicjournals.org | |
| Methomyl | 0.5 | 3.19 | academicjournals.org |
| 1.0 | 1.65 | academicjournals.org |
Potential Interactions with Acetylcholinesterase and Octopamine Receptors
Antimicrobial and Antifungal Activity Mechanisms
This compound also exhibits significant activity against various fungal species. acs.orgnih.gov Its mechanism as an antifungal agent is linked to its established role as an inhibitor of mitochondrial electron transport. acs.org By disrupting energy production in fungi, similar to its effect in insects, this compound can inhibit essential processes like mycelial growth and spore germination. acs.orgnih.gov
The general mechanisms by which natural products exert antifungal effects include damaging the cell membrane and cell wall, interfering with ATP synthesis, disrupting ion flow, and inhibiting the synthesis of crucial molecules like ergosterol, DNA, and proteins. nih.govmdpi.com
Studies have quantified the in-vitro antifungal efficacy of this compound against several plant-pathogenic fungi. It showed the strongest inhibition of mycelial growth against Rhizoctonia solani and Botrytis cinerea. acs.orgnih.gov It was also effective at reducing spore germination in Fusarium oxysporum and Botrytis cinerea, although some species like Alternaria dauci were considerably more tolerant. nih.gov
Table 3: In Vitro Antifungal Activity of this compound
| Fungal Species | Activity Measured | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Rhizoctonia solani | Mycelial Growth Inhibition | 3.8 | acs.orgnih.gov |
| Botrytis cinerea | Mycelial Growth Inhibition | 11.2 | acs.orgnih.gov |
| Spore Germination Inhibition | 1.4 | acs.orgnih.gov | |
| Fusarium oxysporum | Mycelial Growth Inhibition | > 30 | nih.gov |
| Spore Germination Inhibition | 2.3 | acs.orgnih.gov | |
| Alternaria dauci | Mycelial Growth Inhibition | > 30 | nih.gov |
| Spore Germination Inhibition | 500 | nih.gov | |
| Penicillium sp. | Mycelial Growth Inhibition | > 30 | nih.gov |
| Trichoderma harzianum | Mycelial Growth Inhibition | No inhibition | nih.gov |
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| ATP (Adenosine triphosphate) |
| Proline |
| Succinate |
| Cytochrome c |
| Ubiquinol |
| Tetrodotoxin |
| Acetylcholine |
| Octopamine |
| Methomyl |
| Ergosterol |
Studies on Fungal Pathogens (e.g., Cryptococcus neoformans, Aspergillus species)
This compound has demonstrated notable antifungal properties against a range of fungal pathogens. The primary mechanism of its antifungal action is the inhibition of the mitochondrial electron transport chain. nih.gov Research has shown that this compound acts as a potent inhibitor of mycelial growth and spore germination in several fungal species. nih.govumich.edu
One study identified this compound as a natural product electron transport inhibitor. nih.gov Its inhibitory effects were particularly strong against Rhizoctonia solani and Botrytis cinerea, with IC50 values of 3.8 µM and 11.2 µM for mycelial growth, respectively. nih.govumich.edu The compound also effectively inhibited spore germination in Botrytis cinerea (IC50 = 1.4 µM) and Fusarium oxysporum (IC50 = 2.3 µM). nih.gov However, its effects were less pronounced against Alternaria dauci and Penicillium species, with IC50 values greater than 30 µM. nih.govumich.edu
While extracts from Mammea suriga, a plant known to contain this compound, have shown antimicrobial activity against Cryptococcus neoformans, specific studies detailing the direct action of isolated this compound on this pathogen are not extensively documented in the available literature. researchgate.net Similarly, while Aspergillus species are significant fungal pathogens, specific research focusing on the mechanistic effects of this compound against them was not found in the searched results. mdpi.commdpi.comfrontiersin.org
Table 1: Antifungal Activity of this compound
| Fungal Species | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Rhizoctonia solani | Mycelial Growth Inhibition | 3.8 | nih.gov, umich.edu |
| Botrytis cinerea | Mycelial Growth Inhibition | 11.2 | nih.gov, umich.edu |
| Botrytis cinerea | Spore Germination Inhibition | 1.4 | nih.gov |
| Fusarium oxysporum | Spore Germination Inhibition | 2.3 | nih.gov |
| Alternaria dauci | Mycelial Growth Inhibition | > 30 | nih.gov, umich.edu |
| Fusarium oxysporum | Mycelial Growth Inhibition | > 30 | nih.gov, umich.edu |
| Penicillium sp. | Mycelial Growth Inhibition | > 30 | nih.gov, umich.edu |
| Alternaria dauci | Spore Germination Inhibition | 500 | nih.gov |
Studies on Bacterial Strains (Staphylococcus aureus, Bacillus subtilis)
The antibacterial potential of this compound has been inferred from studies on plant extracts containing the compound. Solvent extracts from the root bark of Mammea suriga have demonstrated promising antimicrobial activity against both Staphylococcus aureus and Bacillus subtilis. researchgate.net For instance, petroleum ether, ethanolic, and aqueous extracts of the plant showed significant zones of inhibition against S. aureus. nih.gov All extracts displayed moderate activity against B. subtilis. nih.gov However, detailed mechanistic studies on the specific action of purified this compound against these bacterial strains are limited in the reviewed literature. General antibacterial mechanisms for other compounds produced by Bacillus species often involve damage to the bacterial cell membrane or inhibition of protein synthesis. frontiersin.orgmdpi.com
Antiproliferative Activity Mechanisms
This compound exhibits significant antiproliferative effects against various cancer cell lines, primarily through the induction of apoptosis.
The primary mechanism for the antiproliferative activity of this compound is the induction of apoptotic cell death. researchgate.netnih.gov This process of programmed cell death is crucial for eliminating cancerous cells. rndsystems.com Studies on human carcinoma cell lines have confirmed that this compound's mechanism of action involves triggering apoptosis. researchgate.netnih.gov While the precise molecular cascade initiated by this compound is still under investigation, related compounds isolated from the same plant, Mammea siamensis, have been shown to induce apoptosis through the activation of caspases, which are key proteases in the apoptotic pathway. nih.govresearchgate.net Apoptosis is generally regulated by the Bcl-2 family of proteins, which control the release of mitochondrial components like cytochrome c to activate caspases. nih.govuniklinik-freiburg.de
This compound has demonstrated anti-proliferative activities against several human carcinoma cell lines. researchgate.net It has shown relatively strong activity against HSC-4 (human squamous cell carcinoma) cells, with a reported IC50 value of 15.2 μM. researchgate.net Its activity extends to other digestive tract carcinoma cell lines, including HSC-2 (human squamous cell carcinoma) and MKN-45 (human gastric cancer). researchgate.net Furthermore, studies have noted its efficacy against MCF-7 (human breast adenocarcinoma) cells. researchgate.net
Recent research has also highlighted the potent effect of this compound on the LNCaP human prostate carcinoma cell line, with an IC50 value of 1.5 µM. nih.gov The LNCaP cell line is a widely used, androgen-sensitive model in prostate cancer research. nih.govmdpi.comnih.govmedrxiv.org
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| HSC-4 | Human Squamous Cell Carcinoma | 15.2 | researchgate.net |
| LNCaP | Human Prostate Carcinoma | 1.5 | nih.gov |
| HSC-2 | Human Squamous Cell Carcinoma | Activity noted | researchgate.net |
| MKN-45 | Human Gastric Cancer | Activity noted | researchgate.net |
| MCF-7 | Human Breast Adenocarcinoma | Activity noted | researchgate.net |
The Wilms' Tumor 1 (WT1) protein is a transcription factor that can act as an oncogene in certain cancers, including leukemia. researchgate.netresearchgate.net Research into compounds from Mammea siamensis has shown that one of its constituents, mammea E/BB, can down-regulate the expression of WT1. researchgate.netresearchgate.net This down-regulation occurs at the transcriptional level and does not involve protein or mRNA degradation. researchgate.netcmu.ac.th While this compound is also isolated from M. siamensis seeds, the available scientific literature does not explicitly state that this compound itself employs the down-regulation of WT1 as a mechanism for its antiproliferative activity. researchgate.netresearchgate.net
Effects on Specific Carcinoma Cell Lines (e.g., HSC-4, HSC-2, MKN-45, MCF-7, LNCaP)
Other Biological Activities and Mechanisms
Beyond its antifungal and antiproliferative effects, this compound is recognized for its potent insecticidal properties. It has been shown to have high anti-feedant toxicity against the larvae of Plutella xylostella L. (diamondback moth). scielo.br The primary mechanism underlying its insecticidal action is the disruption of energy metabolism through mitochondrial blockade. scielo.br Specifically, this compound inhibits the electron transport chain, leading to a failure in bioenergetics within the insect's muscle and nerve tissues, which results in paralysis. scielo.brresearchgate.net
Coumarins as a class of compounds are known for a wide range of biological activities, including anti-inflammatory and antiviral properties. scielo.brontosight.ai Extracts from plants containing this compound, such as Ochrocarpus longifolius, have been reported to possess anti-inflammatory effects. researchgate.netphcogres.com However, specific mechanistic studies focusing solely on the anti-inflammatory or antiviral actions of purified this compound are not extensively detailed in the searched literature. semanticscholar.orgyoutube.comwikipedia.org Similarly, while extracts of Mammea suriga have shown antioxidant activity, dedicated studies on the antioxidant mechanism of this compound are limited. researchgate.netnih.gov
Antioxidant Mechanisms (e.g., Radical Scavenging)
This compound has demonstrated notable antioxidant properties through its ability to scavenge free radicals. Free radicals are unstable molecules that can lead to oxidative stress and cellular damage. The primary mechanism by which this compound exerts its antioxidant effect is believed to be through hydrogen atom transfer (HAT). mdpi.commdpi.com In this process, the hydroxyl groups present in the structure of this compound donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. nih.gov
The effectiveness of an antioxidant is often measured by its ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The radical scavenging activity of antioxidants can be quantified by determining the concentration required to inhibit 50% of the free radicals (IC50). While specific IC50 values for this compound can vary between studies, the general consensus is that it possesses significant radical scavenging capabilities. This activity is a key aspect of its potential to mitigate oxidative damage within biological systems. frontiersin.orgresearchgate.net
Anthelmintic Activity
The anthelmintic, or anti-parasitic worm, activity of this compound is another area of significant research. The primary mechanism of action for many anthelmintic drugs involves disrupting the neuromuscular coordination of the parasite, leading to paralysis and subsequent expulsion from the host. msdvetmanual.com In the case of this compound, it is suggested that the compound may act as a neurotoxin to certain helminths.
Investigations have suggested that this compound may interfere with vital physiological processes in parasites. researchgate.net For instance, it has been proposed that this compound could inhibit mitochondrial function, leading to a depletion of ATP, the primary energy currency of the cell. This loss of energy would result in the paralysis and eventual death of the parasite. Another potential mechanism is the induction of massive presynaptic transmitter release, which would cause an irreversible loss of postsynaptic sensitivity and lead to paralysis. researchgate.net The efficacy of anthelmintic agents can be observed by the time taken to cause paralysis and death in parasitic worms, which is a common method for evaluating such compounds. rjptonline.org
Testosterone (B1683101) 5α-Reductase Inhibitory Activity
This compound has been identified as an inhibitor of testosterone 5α-reductase, an enzyme that plays a crucial role in converting testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). scispace.comsci-hub.se The inhibition of this enzyme is a key therapeutic strategy for managing conditions linked to high levels of DHT, such as benign prostatic hyperplasia and androgenic alopecia. nih.govresearchgate.net
The mechanism of 5α-reductase inhibition generally involves the binding of the inhibitor to the enzyme, often in a competitive or non-competitive manner, which prevents the substrate (testosterone) from binding and being converted to DHT. wikipedia.org The crystal structure of a homolog of 5α-reductase reveals a hydrophobic pocket that accommodates the cofactor NADPH and the steroid substrate. wikipedia.org It is within this pocket that inhibitors like this compound are thought to exert their effects. The inhibitory potential of a compound is typically expressed as the percentage of enzyme activity inhibited at a given concentration or as an IC50 value.
Ecological and Environmental Research Considerations for Surangin B Applications
Research on Impact on Non-Target Organisms in Biological Control Studies
The investigation into botanical insecticides, such as Surangin B derived from plants like Mammea siamensis, includes a critical evaluation of their ecological footprint. A key aspect of this evaluation is understanding the compound's impact on non-target organisms, which are species that are not the intended pests. Research in this area is fundamental to establishing the environmental safety and viability of this compound as an eco-friendly alternative to synthetic pesticides. Studies have focused on beneficial insects, aquatic life, and soil organisms to build a comprehensive profile of its effects within an ecosystem.
Effects on Beneficial Insects (e.g., Honeybees)
Aquatic Organism Toxicity in Research Models (e.g., Fish)
Table 1: Comparative Toxicity of Mammea siamensis Crude Extract and Methomyl on Tilapia (Oreochromis niloticus)
| Substance | 96-hour LC50 Value (mg/L) |
| Mammea Crude Extract | 0.096 |
| Methomyl | 4.861 |
| Source: Issakul et al., 2011. academicjournals.org |
Soil Organism Studies (e.g., Earthworms)
Table 2: Comparative Toxicity of Mammea siamensis Crude Extract and Methomyl on Earthworms (Pheretima peguana)
| Substance | 72-hour LC50 Value (µg/cm²) |
| Mammea Crude Extract | 1.92 |
| Methomyl | 0.04 |
| Source: Issakul et al., 2011. academicjournals.org |
Future Directions and Research Gaps
Comprehensive Elucidation of Molecular Targets and Pathways
While initial studies have identified several biological effects of Surangin B, a comprehensive understanding of its molecular interactions remains incomplete. The compound's insecticidal properties have been linked to the disruption of mitochondrial bioenergetics. nih.gov Specifically, research points to the blockade of Complex III in the mitochondrial electron transport chain in insects. nih.gov Further investigations using isolated insect mitochondria have also suggested an extensive inhibition of coupling site II. researchgate.net In mammalian systems, this compound has been shown to stimulate the presynaptic release of neurotransmitters, including glutamic acid and gamma-aminobutyric acid (GABA), an effect that is partially dependent on calcium and sodium ion influx. nih.gov
Recent studies in cancer research have begun to uncover its influence on key signaling pathways. For instance, this compound has demonstrated inhibitory effects on the MAPK/ERK and PI3K/AKT pathways in human melanoma cells. researchgate.net In human colon cancer cells, its mechanism has been associated with the inhibition of vacuolar-type H+-ATPase (V-ATPase), which in turn affects the GSK-3β/β-catenin, PI3K/Akt/NF-κB, and MAPK signaling pathways. mdpi.com Other research has pointed to its potential as an inhibitor of enzymes like aromatase and testosterone (B1683101) 5α-reductase. jst.go.jpresearchgate.net
Despite these findings, the precise hierarchy and interplay of these targets are not well understood. Future research must focus on distinguishing primary molecular targets from downstream effects. A critical research gap is the lack of a systems-level understanding of how this compound modulates cellular networks. Advanced proteomics, genomics, and metabolomics approaches are required to map the full spectrum of pathways affected by the compound. Identifying the direct binding partners of this compound through techniques like affinity chromatography-mass spectrometry would provide definitive evidence of its primary targets, clarifying its mechanism of action across different biological systems.
Table 1: Known and Investigated Molecular Targets of this compound
| Target Category | Specific Target/Pathway | Observed Effect | Organism/System | Citation |
| Mitochondrial Respiration | Electron Transport Chain (Complex II, Complex III) | Inhibition, disruption of bioenergetics | Insects, Mammalian Synaptosomes | nih.govnih.govresearchgate.net |
| Neurotransmission | Presynaptic Nerve Endings | Stimulation of neurotransmitter release (Glutamate, GABA) | Mouse Brain Synaptosomes | nih.gov |
| Cancer Signaling Pathways | MAPK/ERK, PI3K/AKT | Inhibition | Human Melanoma Cells | researchgate.net |
| V-ATPase, GSK-3β/β-catenin, PI3K/Akt/NF-κB, MAPK | Inhibition | Human Colon Cancer Cells | mdpi.com | |
| Enzyme Inhibition | Aromatase | Inhibition | In vitro assays | jst.go.jp |
| Testosterone 5α-reductase | Inhibition | In vitro assays | researchgate.net |
Development of Advanced Analytical and Methodological Tools for Research
The study of this compound has relied on conventional analytical techniques for its isolation and characterization. Methods such as column chromatography and high-performance liquid chromatography (HPLC) have been essential for purifying the compound from natural sources like Mammea siamensis. jst.go.jp Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), have been fundamental in elucidating its structure. researchgate.net
However, to accelerate research and delve deeper into its cellular functions, the development of more sophisticated analytical and methodological tools is imperative. A significant gap exists in the availability of specific probes and assays tailored for this compound. Future efforts should be directed towards:
High-Throughput Screening (HTS) Assays: Designing robust HTS platforms would enable the rapid screening of this compound derivatives against a wide array of biological targets, facilitating structure-activity relationship (SAR) studies.
Molecular Probes: The synthesis of fluorescently-tagged or biotinylated this compound analogues would allow for real-time visualization of its subcellular localization and interaction with target proteins within living cells.
Advanced Mass Spectrometry Imaging: Employing techniques like MALDI-MS imaging could map the distribution of this compound and its metabolites in tissues, providing crucial insights into its pharmacokinetics and biodistribution in preclinical models.
Computational Modeling and Simulation: Enhanced molecular docking and dynamic simulation studies can refine predictions of binding affinities and interactions with putative targets, guiding experimental validation and the rational design of more potent analogues. nih.gov
These advanced tools would overcome the limitations of current methods and provide a more dynamic and precise understanding of how this compound functions at the molecular level. mdpi.com
Exploration of Novel Bioactivities and Therapeutic Research Avenues
The currently documented bioactivities of this compound are substantial, establishing it as a promising natural product. Its insecticidal and antifeedant properties against various pests, including the diamondback moth (Plutella xylostella), are well-noted. scielo.brscielo.br Its antifungal activity against plant pathogens such as Rhizoctonia solani and Botrytis cinerea further highlights its agricultural potential. researchgate.net In the context of human health, its cytotoxic effects against various cancer cell lines have opened avenues for oncological research. mdpi.comontosight.ainih.gov
While these areas warrant continued investigation, there is a compelling need to explore novel bioactivities and therapeutic applications. Many coumarins exhibit a broad pharmacological profile, suggesting that the full potential of this compound has yet to be unlocked. scielo.brresearchgate.net Future research should venture into underexplored domains:
Antiviral Properties: Given that other coumarins have shown antiviral effects, screening this compound against a panel of viruses could reveal new therapeutic uses. scielo.br
Neuroprotective Effects: While high concentrations can be neurotoxic, lower concentrations might exhibit neuroprotective properties, a duality seen in many natural compounds. Investigating its effects in models of neurodegenerative diseases is a logical next step.
Anti-inflammatory and Immunomodulatory Activity: The inhibition of signaling pathways like NF-κB suggests a potential role in modulating inflammation. mdpi.com This warrants investigation in models of chronic inflammatory diseases.
Activity against Drug-Resistant Pathogens: A critical area of research is to test the efficacy of this compound against multidrug-resistant strains of bacteria, fungi, and cancer cells. Its unique mitochondrial-targeting mechanism might bypass common resistance pathways.
Systematic screening and investigation into these new areas could significantly broaden the therapeutic relevance of this compound and its derivatives.
Table 2: Summary of Known and Potential Bioactivities of this compound
| Bioactivity Category | Specific Activity | Known Targets/Pests | Potential Future Research Areas | Citation |
| Pest Control | Insecticidal, Antifeedant | Aedes aegypti, Plutella xylostella | Formulation as a biopesticide, effects on non-target organisms | nih.govscielo.brscielo.br |
| Antimicrobial | Antifungal | Rhizoctonia solani, Botrytis cinerea | Activity against drug-resistant fungi, antibacterial spectrum | researchgate.netnih.gov |
| Oncology | Anticancer/Cytotoxic | Human melanoma, colon, and prostate cancer cells | Efficacy in animal models, activity against cancer stem cells | researchgate.netmdpi.comontosight.ainih.gov |
| Therapeutic Potential | Anti-inflammatory, Neuroprotective, Antiviral | (Largely Unexplored) | Investigation in models of chronic inflammation, neurodegeneration, and viral infections | mdpi.comscielo.brresearchgate.net |
Sustainable Production and Bioprocess Engineering Research
Currently, the primary source of this compound is through solvent extraction from the tissues of plants such as Mammea longifolia and Mammea siamensis. researchgate.netjst.go.jpnih.gov This reliance on natural extraction presents significant challenges for large-scale production, including variability in yield due to geographic and seasonal factors, over-harvesting of natural resources, and complex purification processes. To make this compound a viable candidate for agricultural or pharmaceutical development, a sustainable and scalable production platform is essential.
This is a major research gap that can be addressed through bioprocess engineering. ebsco.com Future research should prioritize the development of alternative production strategies:
Metabolic Engineering and Synthetic Biology: The genes responsible for the this compound biosynthetic pathway in Mammea species could be identified and transferred to a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This would enable production in controlled fermenters, independent of plant harvesting. fh-aachen.de
Plant Cell and Hairy Root Cultures: Establishing cell or hairy root cultures of Mammea species could provide a contained, consistent, and optimizable biological system for producing this compound. pace.edu.in Strategies such as elicitation (stimulating secondary metabolite production with specific molecules) could be employed to boost yields. pace.edu.in
Process Optimization: For any fermentation-based system, extensive research is needed to optimize culture conditions, including medium composition, pH, temperature, and aeration, to maximize product yield. alagappauniversity.ac.in
Downstream Processing: Developing efficient, cost-effective, and scalable methods for extracting and purifying this compound from fermentation broths or cell cultures is crucial for industrial feasibility. fh-aachen.de
Applying the principles of sustainable production and bioprocess engineering will be key to transforming this compound from a laboratory curiosity into a widely available compound. un.orgourworldindata.org
Integration into Multidisciplinary Research Frameworks (e.g., Chemical Ecology, Agricultural Sciences)
The biological activities of this compound place it at the intersection of several scientific disciplines, yet it has not been fully integrated into broader research frameworks. Its properties as an insect antifeedant and phytotoxic agent strongly suggest a role in the chemical ecology of its source plants, likely as a defense mechanism against herbivores and competing flora. scielo.brresearchgate.net
Future research should explore these multidisciplinary connections more deeply:
Chemical Ecology: Studies are needed to understand how the production of this compound in Mammea plants is regulated in response to herbivory or pathogen attack. Research could also investigate its impact on pollinators, symbiotic microbes, and the broader ecosystem, providing a holistic view of its natural function. scribd.com
Agricultural Sciences: While its potential as an insecticide and fungicide is clear, significant research is required for practical application. scielo.brresearchgate.net This includes formulation studies to improve stability and delivery, field trials to assess efficacy under real-world conditions, and evaluation of its non-target effects and environmental persistence. Its allelopathic properties could also be explored for developing natural herbicides. researchgate.netuni-hohenheim.de The integration of engineering principles with agricultural sciences is vital for developing technologies for its application. reva.edu.in
By situating the study of this compound within these larger contexts, researchers can better understand its ecological significance and accelerate its translation into practical solutions for sustainable agriculture.
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments to evaluate Surangin B’s bioactivity?
- Methodological Answer :
- Control Groups : Include positive/negative controls (e.g., known bioactive compounds or solvent-only groups) to validate assay specificity .
- Dosage Range : Use log-scale concentrations (e.g., 0.1–100 µM) to capture dose-response relationships and calculate IC₅₀/EC₅₀ values .
- Assay Validation : Ensure reproducibility by adhering to standardized protocols (e.g., OECD guidelines for cytotoxicity assays) and replicate experiments ≥3 times .
- Data Normalization : Normalize results against baseline activity (e.g., untreated cells) to minimize inter-experimental variability .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?
- Methodological Answer :
-
Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (mechanism OR synthesis)") .
-
Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and experimental relevance (e.g., exclude computational-only studies if focusing on in vitro data) .
-
Gap Analysis : Tabulate findings (Table 1) to highlight conflicting results (e.g., varying IC₅₀ values) or understudied areas (e.g., pharmacokinetics) .
Table 1 : Example Literature Gap Analysis for this compound
Study Bioactivity (IC₅₀) Model System Key Limitation A (2020) 5.2 µM HeLa cells No in vivo validation B (2022) 12.4 µM MCF-7 cells Lack of mechanistic data
Q. What experimental protocols are critical for ensuring the structural purity of this compound in isolation studies?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm purity ≥95% .
- Spectroscopic Validation : Combine ¹H/¹³C NMR, HRMS, and IR to verify molecular structure and rule out degradation products .
- Batch Consistency : Document retention times and spectral data across multiple isolation batches to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
- Methodological Answer :
- Comparative Assays : Replicate prior studies under standardized conditions (e.g., identical cell lines, serum concentrations) to isolate variables causing discrepancies .
- Pathway Mapping : Use transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to compare this compound’s effects across models (e.g., cancer vs. normal cells) .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., consistent inhibition of kinase X vs. context-dependent effects on kinase Y) .
Q. What strategies optimize this compound’s synthetic protocols for scalability without compromising yield?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify Pareto-optimal conditions .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while monitoring reaction efficiency .
- Intermediate Characterization : Validate intermediates via in-line FTIR or Raman spectroscopy to detect side reactions early .
Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical models?
- Methodological Answer :
- Species-Specific Analysis : Compare ADME profiles in rodents vs. non-human primates using LC-MS/MS to assess metabolic stability .
- Tissue Distribution Studies : Use radiolabeled this compound (e.g., ¹⁴C) to quantify accumulation in target organs vs. off-target tissues .
- PK/PD Modeling : Develop compartmental models to correlate plasma concentrations with pharmacodynamic outcomes (e.g., tumor growth inhibition) .
Data Interpretation and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic curve (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points without biasing conclusions .
- Error Reporting : Use SEM (not SD) for biological replicates and 95% confidence intervals for IC₅₀ values .
Q. How can researchers ensure transparency when publishing conflicting this compound data?
- Methodological Answer :
- Supplementary Materials : Provide raw datasets (e.g., NMR spectra, cell viability curves) in open-access repositories like Figshare .
- Limitations Section : Explicitly state potential confounders (e.g., batch-to-batch variability, cell line drift) .
- Cross-Validation : Collaborate with independent labs to verify critical findings via blinded studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
